molecular formula C20H28O3 B12768120 5,8-Epoxytretinoin, R,S-(+/-)- CAS No. 129520-11-2

5,8-Epoxytretinoin, R,S-(+/-)-

Cat. No.: B12768120
CAS No.: 129520-11-2
M. Wt: 316.4 g/mol
InChI Key: QDOSIDVGVRAXSE-VNBDLKDYSA-N
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Description

5,8-Epoxytretinoin: is a racemic mixture of two enantiomers (R and S) of the compound. Its chemical formula is C20H28O3 . The compound belongs to the retinoid family and is structurally related to retinoic acid. Retinoids play essential roles in cell differentiation, growth, and development.

Preparation Methods

Synthetic Routes:

    5,8-Epoxytretinoin: can be synthesized through various routes. One common method involves epoxidation of tretinoin (all-trans-retinoic acid) at positions 5 and 8.

  • Epoxidation reactions typically use peracids (e.g., peracetic acid) as oxidizing agents.
  • The stereochemistry of the resulting epoxy compound is racemic due to the starting material’s achiral nature.

Industrial Production:

  • Industrial production methods may involve large-scale synthesis using optimized conditions.
  • Detailed industrial processes are proprietary, but they likely follow similar principles as laboratory-scale synthesis.

Chemical Reactions Analysis

5,8-Epoxytretinoin: undergoes several reactions:

    Epoxidation: Formation of the epoxy ring at positions 5 and 8.

    Hydrolysis: Cleavage of the epoxy ring under acidic or basic conditions.

    Isomerization: Interconversion between the R and S enantiomers.

    Reduction: Conversion of the carbonyl group to a hydroxyl group.

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Common reagents:

  • Epoxidation: Peracids (e.g., peracetic acid).
  • Hydrolysis: Acidic or basic conditions.
  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Oxidation: Chromium-based reagents (e.g., chromic acid).

Major products:

  • The primary product is 5,8-epoxytretinoin , which exists as a racemic mixture.

Scientific Research Applications

    Chemistry: Studying the reactivity of epoxy compounds and their derivatives.

    Biology: Investigating the effects of retinoids on cellular processes.

    Medicine: Potential applications in dermatology (e.g., treating acne, psoriasis) and cancer therapy.

    Industry: Formulating cosmetic products (e.g., skin creams) and pharmaceuticals.

Mechanism of Action

    5,8-Epoxytretinoin: likely exerts its effects through nuclear receptors (retinoic acid receptors, RARs) and retinoid X receptors (RXRs).

  • Activation of these receptors regulates gene expression, affecting cell differentiation, proliferation, and apoptosis.

Comparison with Similar Compounds

    5,8-Epoxytretinoin: is unique due to its specific epoxy ring placement.

  • Similar compounds include other retinoids (e.g., all-trans-retinoic acid, isotretinoin).

Properties

CAS No.

129520-11-2

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(2E,4E,6E)-7-[(2S,7aR)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid

InChI

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+/t16-,20+/m0/s1

InChI Key

QDOSIDVGVRAXSE-VNBDLKDYSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@](O1)(CCCC2(C)C)C

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C

Origin of Product

United States

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